molecular formula C7H5NO2 B1601228 Pyridine-2,5-dicarbaldehyde CAS No. 6221-01-8

Pyridine-2,5-dicarbaldehyde

Cat. No.: B1601228
CAS No.: 6221-01-8
M. Wt: 135.12 g/mol
InChI Key: GVWYIGSUECJNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,5-dicarbaldehyde: is an organic compound with the chemical formula C7H5NO2. It is a derivative of pyridine, where two aldehyde groups are attached to the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Mechanism of Action

Target of Action

2,5-Pyridinedicarboxaldehyde, a natural N-heterocyclic compound, is primarily targeted by certain bacteria, such as the Agrobacterium sp. strain YJ-5 . This bacterium can utilize 2,5-Pyridinedicarboxaldehyde as the sole carbon source for growth .

Mode of Action

It has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (kdpg) catalyst to form (s)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .

Biochemical Pathways

strain YJ-5 can completely degrade 2,5-Pyridinedicarboxaldehyde within 7 days . A new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, was identified during this degradation process .

Pharmacokinetics

strain YJ-5 suggests that it can be metabolized by certain microorganisms .

Result of Action

The result of the action of 2,5-Pyridinedicarboxaldehyde is the formation of a new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, during its biodegradation process by Agrobacterium sp. strain YJ-5 .

Action Environment

The action of 2,5-Pyridinedicarboxaldehyde is influenced by environmental factors. For instance, the optimal growth conditions for Agrobacterium sp. strain YJ-5, which degrades 2,5-Pyridinedicarboxaldehyde, are a temperature of 30°C, pH 7.0, and a substrate concentration of 0.6 mmol .

Biochemical Analysis

Biochemical Properties

2,5-Pyridinedicarboxaldehyde plays a significant role in biochemical reactions, particularly in the context of biodegradation. It interacts with various enzymes and proteins, including those found in the bacterium Agrobacterium sp. strain YJ-5. This bacterium can utilize 2,5-Pyridinedicarboxaldehyde as the sole carbon source for growth. The compound is completely degraded within 7 days under optimal conditions of temperature, pH, and substrate concentration. During this process, a new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, is formed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Pyridinedicarboxaldehyde change over time. The compound is stable under optimal conditions but undergoes degradation when exposed to specific environmental factors. Over time, the degradation products, such as 6-hydroxy-2,5-Pyridinedicarboxaldehyde, accumulate and may have long-term effects on cellular function. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,5-Pyridinedicarboxaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant harm .

Metabolic Pathways

2,5-Pyridinedicarboxaldehyde is involved in various metabolic pathways, particularly those related to its biodegradation. The compound interacts with enzymes that facilitate its conversion into intermediates such as 6-hydroxy-2,5-Pyridinedicarboxaldehyde. These metabolic pathways are essential for the compound’s utilization as a carbon source and its eventual breakdown into simpler molecules .

Transport and Distribution

Within cells and tissues, 2,5-Pyridinedicarboxaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution mechanisms are crucial for understanding how the compound exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 2,5-Pyridinedicarboxaldehyde affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization is important for elucidating the precise biochemical roles of 2,5-Pyridinedicarboxaldehyde within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of 2,5-Dimethylpyridine: One common method involves the oxidation of 2,5-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.

    Formylation of Pyridine Derivatives: Another method involves the formylation of pyridine derivatives using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).

Industrial Production Methods: Industrial production of 2,5-pyridinedicarboxaldehyde often involves large-scale oxidation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine-2,5-dicarboxylic acid.

    Reduction: 2,5-Pyridinedimethanol.

    Condensation: Schiff bases.

Comparison with Similar Compounds

Uniqueness: Pyridine-2,5-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide enhanced reactivity and versatility in organic synthesis. This dual functionality allows for the formation of more complex structures and coordination complexes, making it a valuable compound in various fields .

Properties

IUPAC Name

pyridine-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWYIGSUECJNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479434
Record name 2,5-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-01-8
Record name 2,5-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2,5-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
Pyridine-2,5-dicarbaldehyde
Reactant of Route 3
Pyridine-2,5-dicarbaldehyde
Reactant of Route 4
Pyridine-2,5-dicarbaldehyde
Reactant of Route 5
Pyridine-2,5-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
Pyridine-2,5-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.